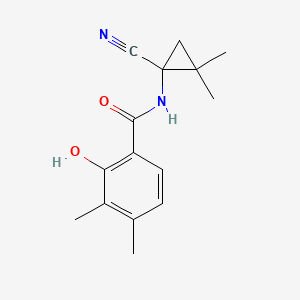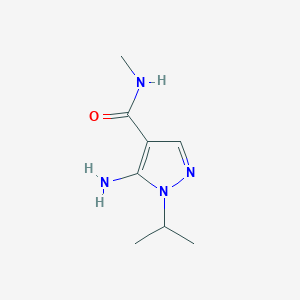![molecular formula C8H16ClN B2645872 (2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride CAS No. 2503155-78-8](/img/structure/B2645872.png)
(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride” is a chemical compound that belongs to the class of pyrroles . Pyrroles are a type of heterocyclic aromatic organic compound, characterized by a five-membered ring structure with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrroles can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
Pyrrole is a five-membered aromatic heterocycle. Each of the four sp2-hybridized carbons contributes one π electron, and the sp2-hybridized nitrogen atom contributes the two from its lone pair . This gives pyrrole its aromaticity.Chemical Reactions Analysis
Pyrrole and its derivatives exhibit a wide range of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and a molar mass of 67.091 g/mol . It has a melting point of -23 °C and a boiling point of 129 to 131 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Al-Omar and Amr (2010) on pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, showed that many of the synthesized compounds exhibited significant antimicrobial activity. This research highlights the potential of heterocyclic compounds in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Synthesis of Enantiomerically Pure Compounds
Kaden, Brockmann, and Reissig (2005) reported the preparation of both enantiomers of the antibiotic anisomycin starting with 'diacetone-fructose'-substituted allene. This research showcases the synthesis of enantiomerically pure pyrrolidin-3-ones, demonstrating the flexibility of hydroxylated pyrrolidines synthesis for the preparation of analogues (Kaden et al., 2005).
Novel Synthesis and Oxidation Properties
Mitsumoto and Nitta (2004) developed novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showing that these compounds can oxidize amines and alcohols in an autorecycling process. This indicates potential applications in oxidation reactions, suggesting these compounds' utility in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).
Heterocyclic Systems Transformations
Salem et al. (2012) utilized the active methyl functionality of 6,8-dichloro-2-methyl-4H-chromen-4-one to obtain various heterocyclic systems. Their work provides an example of transforming heterocyclic compounds to aliphatic ones, highlighting the versatility of heterocyclic chemistry in synthesizing compounds with potential biological activities (Salem et al., 2012).
Fluxional Behaviour of Chloroborole Dimers
Zhang et al. (2016) studied the dimerisation process of chloroboroles, revealing highly fluxional unsymmetric dimers in solution. This research contributes to the understanding of dimerisation mechanisms and dynamics of dimers, which could be relevant in the development of novel materials or catalysts (Zhang et al., 2016).
Orientations Futures
The future directions for the study and application of pyrrole and its derivatives are vast. Due to their diverse therapeutic applications, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Propriétés
IUPAC Name |
(2R,3aS,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-6-5-7-3-2-4-8(7)9-6;/h6-9H,2-5H2,1H3;1H/t6-,7+,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBZTRTCXLONU-MWDCIYOWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCC2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
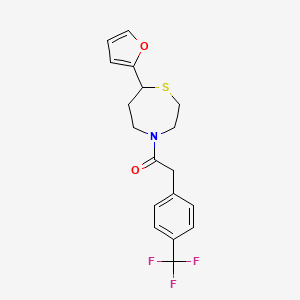
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)
![N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2645795.png)
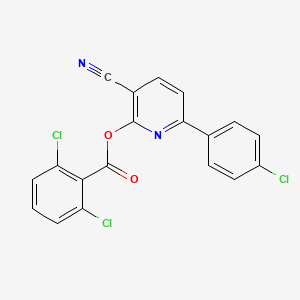
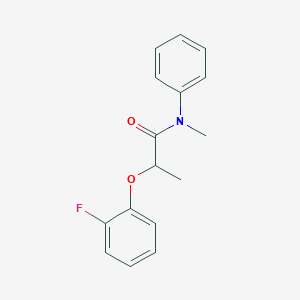
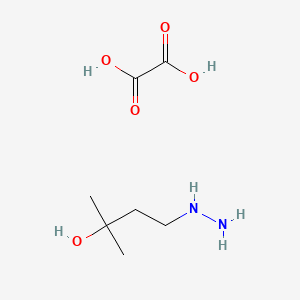

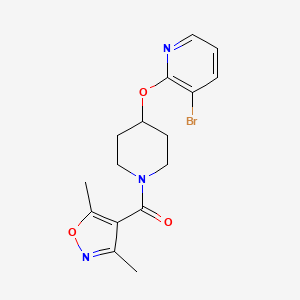
![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)

